N-Benzyl 4-chloropicolinamide
Overview
Description
“N-Benzyl 4-chloropicolinamide” is a chemical compound with the CAS Number: 116275-39-9 . It has a molecular weight of 246.7 and its IUPAC name is N-benzyl-4-chloro-2-pyridinecarboxamide .
Synthesis Analysis
A study on the synthesis of a Sorafenib analogue, a multikinase inhibitor, involves the use of N-benzyl-4-chloropicolinamide . The synthesis process involves the selection of solvents and bases scientifically and through Principal Component Analysis (PCA) .Molecular Structure Analysis
The molecular formula of “N-Benzyl 4-chloropicolinamide” is C13H11ClN2O . Its InChI Code is 1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, a study on the synthesis of a Sorafenib analogue provides insights into the reaction process . Key factors like substrate molar concentration, temperature, and time of reaction were considered for the study .Physical And Chemical Properties Analysis
“N-Benzyl 4-chloropicolinamide” is a compound with a molecular weight of 246.7 . Its density is 1.4±0.1 g/cm3, and it has a boiling point of 298.1±25.0 °C at 760 mmHg . The melting point is 148-152 .Scientific Research Applications
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Chemical Synthesis
- Summary of Application : N-Benzyl groups are used in the chemical synthesis of various compounds. For instance, the N-benzyl analogue of Sorafenib (SRB-B) is synthesized using a continuous manufacturing process that includes a control strategy with statistical design space .
- Methods of Application : The process involves process optimization and Method Operable Design Region (MODR), overcoming the traditionally One Variable at a Time (OVAT) approach .
- Results or Outcomes : The result is the successful synthesis of the N-benzyl analogue of Sorafenib (SRB-B) using a continuous manufacturing process .
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Chromatography
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Mass Spectrometry
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Catalysis
- Summary of Application : N-Benzyl groups are used in catalysis. For instance, the palladium-on-carbon (Pd/C)-catalyzed hydrogenative deprotection of the N-benzyl-protecting group was effectively facilitated by the combined use of niobic acid-on-carbon (Nb2O5/C) .
- Methods of Application : The process involves the use of a mixed catalyst of Palladium and Niobic Acid-on-Carbon .
- Results or Outcomes : The result is the successful deprotection of the N-benzyl-protecting group .
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Material Science
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Life Science
Future Directions
While specific future directions for “N-Benzyl 4-chloropicolinamide” are not mentioned in the retrieved papers, the field of drug discovery and development involving imidazole- and benzimidazole-based compounds is an attractive topic that draws more and more researchers . This suggests that there could be potential future research involving “N-Benzyl 4-chloropicolinamide”.
properties
IUPAC Name |
N-benzyl-4-chloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-6-7-15-12(8-11)13(17)16-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKYZWCVSFIEPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=NC=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80602889 | |
Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl 4-chloropicolinamide | |
CAS RN |
116275-39-9 | |
Record name | N-Benzyl-4-chloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80602889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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